molecular formula C10H7ClFNO3 B2420077 3-(2-Chloro-6-fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid CAS No. 712347-12-1

3-(2-Chloro-6-fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid

Cat. No.: B2420077
CAS No.: 712347-12-1
M. Wt: 243.62
InChI Key: KIWWDOKNJZYHSY-UHFFFAOYSA-N
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Description

The compound “3-(2-Chloro-6-fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid” is a chemical compound with the molecular formula C11H7ClFNO3 . It’s also known by other names such as 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.66 . The physical form is a white crystalline solid . The storage temperature is room temperature .

Scientific Research Applications

Aurora Kinase Inhibition and Cancer Treatment

  • The compound (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid, structurally related to isoxazoles, inhibits Aurora A and may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Antitumor Activity

  • Isoxazolyl- and isothiazolylcarbamides, derived from compounds like 5-phenyl(p-tolyl)isoxazol-3-carboxylic acid, show high antitumor activity and can enhance the effects of cytostatic drugs (Potkin et al., 2014).

Antimicrobial Properties

  • A variety of synthesized compounds, including 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one, demonstrate significant antibacterial activity (Mistry et al., 2016).

Nonlinear Optical Materials

  • N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, with structural similarities to isoxazoles, exhibit significant nonlinear optical properties, making them candidates for optical limiting applications (Chandrakantha et al., 2013).

Anti-Inflammatory and Cytotoxic Agents

  • 2‐Halogenatedphenyl benzoxazole‐5‐carboxylic acids, which are structurally related to isoxazoles, show promising anti‐inflammatory and cytotoxic activities (Thakral et al., 2022).

Synthesis and Crystal Structures

  • The synthesis and crystal structures of compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the structural aspects of isoxazole derivatives (Loh et al., 2013).

Herbicidal Activity

  • Certain isoxazole derivatives demonstrate significant herbicidal activity, effective against a range of broadleaf and narrowleaf weeds (Hamper et al., 1995).

Safety and Hazards

The safety information for this compound indicates that it has a GHS07 signal word "Warning" . The hazard statements include H315, H319, and H335 .

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO3/c11-5-2-1-3-6(12)9(5)7-4-8(10(14)15)16-13-7/h1-3,8H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWWDOKNJZYHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=C(C=CC=C2Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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